ethyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate
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Overview
Description
Ethyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate is a derivative of pyridine . It is a type of carboxylate ester and can be used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring which is a six-membered ring with one nitrogen atom . The pyridine ring is substituted at the 4th position by an amino group, at the 6th position by a chloro group, and at the 5th position by a fluoro group . The 3rd position of the pyridine ring is substituted by a carboxylate group, which is further esterified with an ethyl group .Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 322.3±42.0 °C and its density is predicted to be 1.405±0.06 g/cm3 . The pKa, a measure of the acidity of the compound, is predicted to be 0.73±0.50 .Scientific Research Applications
Synthesis of Antibacterial Agents
Ethyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate has been explored in the synthesis of pyridonecarboxylic acids, serving as a precursor for various antibacterial agents. For instance, a study detailed the synthesis and antibacterial activity of pyridonecarboxylic acid derivatives, indicating that certain compounds exhibited significant antibacterial efficacy, surpassing that of known agents like enoxacin, and warranted further biological evaluation (Egawa et al., 1984). This underscores the role of this compound in the development of new antibacterial compounds, highlighting its potential in addressing the growing concern of antibiotic resistance.
Cancer Research
In cancer research, derivatives of this compound have been synthesized and evaluated for their potential anticancer properties. A particular study focused on the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, examining their effects on the proliferation and mitotic index of cultured L1210 cells and their impact on the survival of mice bearing P388 leukemia. The findings revealed that some of these compounds exhibited promising anticancer activity, suggesting the chemical's utility in developing novel therapeutic agents (Temple et al., 1983).
Chemical Synthesis and Modification
The compound has also been utilized in chemical synthesis and modification processes. For instance, its analogues were involved in reactions leading to the creation of fluorinated pyridines, which serve as critical intermediates in the synthesis of various pharmaceutical agents, including those with antibacterial properties. This illustrates the compound's versatility in organic synthesis, enabling the development of fluorinated compounds with enhanced biological activities (Matsumoto et al., 1984).
Mechanism of Action
Target of Action
Ethyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate is a derivative of pyridine, a class of compounds known for their interesting and unusual physical, chemical, and biological properties Fluoropyridines, in general, have been used in the synthesis of various biologically active compounds .
Mode of Action
It is known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how the compound interacts with its targets.
Biochemical Pathways
Fluoropyridines have been used in the synthesis of various biologically active compounds , suggesting that they may interact with multiple biochemical pathways.
Result of Action
It is known that fluoropyridines have been used in the synthesis of various biologically active compounds , suggesting that they may have diverse effects at the molecular and cellular level.
Action Environment
The properties of fluoropyridines suggest that they may be influenced by factors such as ph and temperature .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate involves the reaction of 4-cyano-3-nitrobenzoic acid with ethyl 2-amino-4-chloro-5-fluoropyridine-3-carboxylate, followed by reduction and esterification reactions.", "Starting Materials": [ "4-cyano-3-nitrobenzoic acid", "ethyl 2-amino-4-chloro-5-fluoropyridine-3-carboxylate", "sodium borohydride", "acetic anhydride", "pyridine", "triethylamine", "ethyl acetate", "water" ], "Reaction": [ "Step 1: 4-cyano-3-nitrobenzoic acid is reacted with ethyl 2-amino-4-chloro-5-fluoropyridine-3-carboxylate in the presence of pyridine and triethylamine to form ethyl 4-amino-6-chloro-5-fluoro-3-nitropyridine-2-carboxylate.", "Step 2: The nitro group in the product from step 1 is reduced to an amino group using sodium borohydride in ethanol.", "Step 3: The resulting amine is then esterified with acetic anhydride in the presence of pyridine to form ethyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate.", "Step 4: The final compound, ethyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate, is obtained by hydrolyzing the ester using aqueous sodium hydroxide and extracting with ethyl acetate." ] } | |
CAS No. |
2454397-74-9 |
Molecular Formula |
C8H8ClFN2O2 |
Molecular Weight |
218.6 |
Purity |
95 |
Origin of Product |
United States |
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